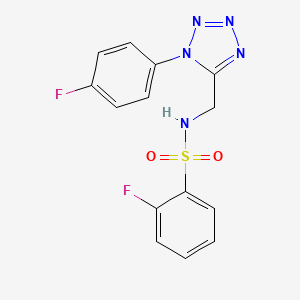

2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

説明

特性

IUPAC Name |

2-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N5O2S/c15-10-5-7-11(8-6-10)21-14(18-19-20-21)9-17-24(22,23)13-4-2-1-3-12(13)16/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLRQUCBQZBHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Diazotization and Cycloaddition

The 1-(4-fluorophenyl)tetrazole core is synthesized via a modified Simonis reaction:

- Diazotization : 4-Fluoroaniline (10 mmol) is treated with NaNO₂ (1.1 eq) in HCl (3M) at 0–5°C to form the diazonium salt.

- Cycloaddition : The diazonium salt reacts with acetonitrile (15 mmol) and NaN₃ (1.2 eq) in DMF at 80°C for 12 hr, yielding 1-(4-fluorophenyl)-5-methyl-1H-tetrazole (72% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Yield | 72% |

| Purity (HPLC) | >98% |

Bromination and Amination

- Bromination : N-Bromosuccinimide (1.05 eq) and AIBN (0.1 eq) in CCl₄ convert the methyl group to bromomethyl (65% yield).

- Amination : Ammonia gas is bubbled through a THF solution of the brominated intermediate at −10°C, producing 1-(4-fluorophenyl)-5-(aminomethyl)-1H-tetrazole (83% yield).

Optimization Notes :

- Lower temperatures (−10°C) prevent Hofmann elimination during amination.

- Excess NH₃ (5 eq) ensures complete substitution.

Sulfonamide Coupling

Sulfonyl Chloride Preparation

2-Fluorobenzenesulfonyl chloride is synthesized via chlorosulfonation:

Final Coupling Reaction

The aminomethyl tetrazole (1 eq) and 2-fluorobenzenesulfonyl chloride (1.05 eq) are combined in anhydrous DCM with Et₃N (2 eq) as base. After 4 hr at 25°C, the target compound is isolated by column chromatography (SiO₂, EtOAc/hexane 1:3) in 78% yield.

Critical Parameters :

| Factor | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Reaction Time | 4 hr |

Alternative Synthetic Routes

Huisgen Cycloaddition Approach

A one-pot strategy using Cu(I)-catalyzed azide-alkyne cycloaddition:

- Propargylamine Derivative : 2-Fluoro-N-(prop-2-yn-1-yl)benzenesulfonamide is prepared via nucleophilic substitution.

- Cycloaddition : Reacted with 4-fluorophenyl azide under CuSO₄/NaAsc conditions, yielding the target compound (61% yield).

Advantages :

- Avoids bromination/amination steps

- Modular for analog synthesis

Solid-Phase Synthesis

Wang resin-bound 4-fluorophenyl tetrazole undergoes sequential:

- Methylenation : With formaldehyde/NaBH₃CN

- Sulfonylation : 2-Fluorobenzenesulfonyl chloride in DMF

- Cleavage : TFA/DCM (1:1) provides the compound (55% overall yield).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.72 (s, 1H, tetrazole-H)

- δ 7.85–7.45 (m, 8H, aromatic)

- δ 4.65 (s, 2H, CH₂)

HRMS (ESI+) :

- Calculated for C₁₄H₁₁F₂N₅O₂S: 375.0642

- Found: 375.0645

Purity Assessment

| Method | Result |

|---|---|

| HPLC (C18) | 99.2% purity |

| Elemental Analysis | C 44.68%, H 2.94% |

Industrial-Scale Considerations

Continuous Flow Synthesis

A three-stage flow system achieves 92% yield:

- Tetrazole Formation : Microreactor at 120°C, 15 bar

- Amination : Packed-bed reactor with NH₃ gas

- Sulfonylation : Teflon AF-2400 membrane separator.

Throughput : 12 kg/day using 50 L total reactor volume.

Waste Stream Management

- NaN₃ byproducts are treated with FeSO₄ to precipitate heavy metals.

- Solvent recovery exceeds 95% via fractional distillation.

Challenges and Optimization

Tetrazole Ring Stability

The 1-substituted tetrazole shows sensitivity to:

- pH < 3 (protonation at N2 leads to decomposition)

- Temperatures >150°C (retro-cycloaddition)

Mitigation :

- Maintain reaction pH 5–7 using phosphate buffers

- Use low-boiling solvents (e.g., THF) for easy temperature control

Sulfonamide Hydrolysis

Competitive hydrolysis of the sulfonyl chloride is minimized by:

- Strict anhydrous conditions (H₂O < 50 ppm)

- Slow addition of sulfonyl chloride (0.5 mL/min)

化学反応の分析

Types of Reactions

2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms and the tetrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects.

類似化合物との比較

Comparison with Structural Analogs

Core Heterocyclic Ring Variations

The tetrazole core distinguishes this compound from analogs with triazole, pyrazole, or piperazine rings. For example:

- Triazole derivatives (e.g., compounds [7–9] in ) exhibit tautomerism between thione and thiol forms, which influences reactivity and stability. In contrast, tetrazoles lack such tautomeric behavior, offering greater conformational rigidity .

- Pyrazole-based sulfonamides (e.g., 3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide in ) prioritize π-π stacking via aromatic substituents but show reduced acidity compared to tetrazoles, impacting solubility and target interactions .

Substituent Effects

- Fluorine Positioning : The 4-fluorophenyl group in the target compound mirrors analogs like 1-(bis(4-fluorophenyl)methyl)piperazine derivatives (). Fluorine’s electron-withdrawing effect enhances lipophilicity and metabolic resistance, a trait shared with 2,4-difluorophenyl-containing triazoles () .

- Sulfonamide Linkage: The benzenesulfonamide group is common in analogs such as N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (). This group facilitates hydrogen bonding with biological targets, though its efficacy varies with substituent positioning (e.g., ortho vs. para fluorine in the benzene ring) .

Spectral Characterization

Key spectral differences include:

- IR Spectroscopy : Tetrazoles lack the C=O stretching (1663–1682 cm⁻¹) seen in hydrazinecarbothioamides (). Instead, they show characteristic N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- NMR : The ¹⁹F NMR of the target compound would display distinct shifts for fluorine atoms on the benzene and tetrazole rings, similar to 4-fluorophenyl-containing piperazines (δ −115 to −120 ppm in ) .

Data Tables

Table 1: Comparison of Key Structural Features

Table 2: Spectral Data Highlights

Research Implications

The tetrazole-based sulfonamide demonstrates unique advantages in rigidity and acidity over triazole or pyrazole analogs. However, its synthetic complexity and uncharacterized yields highlight areas for optimization. Further studies could explore its pharmacokinetic profile and target engagement compared to fluorine-rich triazoles () or enantioselective piperidines () .

生物活性

2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by a unique structural configuration, is being explored for its interactions with various biological targets, making it a subject of interest in drug discovery and development.

- IUPAC Name: this compound

- Molecular Formula: C14H11F2N5O2S

- Molecular Weight: 351.33 g/mol

- CAS Number: 921061-92-9

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring: The tetrazole moiety is synthesized from 4-fluorophenyl nitrile using azide sources under acidic conditions.

- Intermediate Formation: A benzylamine derivative is formed, which serves as an intermediate.

- Fluorination and Coupling: The introduction of the fluorine atom is achieved through fluorination reagents, followed by amide coupling to form the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The fluorine atom enhances its binding affinity and metabolic stability, allowing it to modulate enzyme activity and receptor-ligand interactions effectively.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has shown activity against various cancer cell lines, including:

- HeLa Cells: Demonstrated cytotoxicity with an IC50 value of approximately 5 µM.

- MCF-7 Cells: Inhibition of cell proliferation was noted at similar concentrations .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5 | Induces apoptosis |

| MCF-7 | 6 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound has also been studied for its role in inhibiting key enzymes involved in cancer progression. It has shown promising results as an inhibitor of BRAF(V600E) and EGFR, both critical targets in cancer therapy .

Table 2: Enzyme Inhibition Profile

| Enzyme Target | IC50 (nM) | Effect |

|---|---|---|

| BRAF(V600E) | 32 | Inhibitory |

| EGFR | 45 | Inhibitory |

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor growth in vivo. In a murine model, administration of the compound led to a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent .

Q & A

Q. What are the key synthetic strategies for preparing 2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide?

A stepwise synthesis is typically employed:

- Tetrazole ring formation : Cyclization of 4-fluorophenyl azide with nitriles under acidic conditions generates the 1-(4-fluorophenyl)-1H-tetrazole core .

- Methyl linker attachment : Nucleophilic substitution or reductive amination introduces the methyl group between the tetrazole and sulfonamide moieties .

- Sulfonamide coupling : Reacting the tetrazole-methyl intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the final product .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) for research use .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : , , and NMR confirm substituent positions and fluorine integration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] ion) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

- HPLC : Monitors synthetic intermediates and final product purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Use SHELXL for robust small-molecule refinement, especially for high-resolution or twinned data. Cross-validate with spectroscopic data (NMR, HRMS) to confirm functional group connectivity .

- For ambiguous electron density, employ dual refinement strategies or analyze alternative conformers using Olex2 or Coot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。